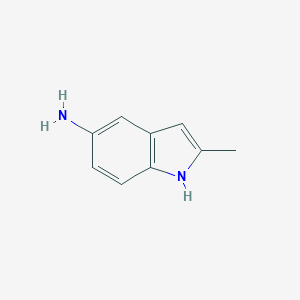
5-Amino-2-methylindole
概要
説明
5-Amino-2-methylindole, also known as 2-Methylindol-5-ylamine, is a chemical compound with the molecular formula C9H10N2 . It has a molecular weight of 146.19 . It is used as a reactant for the preparation of various substances including cytotoxic and antimitotic agents, potential antimicrobial aminoketones, inhibitors of monoamine oxidase (MAO), Protein kinase c theta (PKCθ) inhibitors, Factor Xa inhibitors, inhibitors of vascular endothelial growth factor type 2 (VEGFR-2), and Demethylasterriquinone B1 receptor ligands .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-methylindole consists of a benzene ring fused with a pyrrole ring, which is a five-membered ring containing two double bonds and one nitrogen atom . The molecule also contains an amino group (-NH2) and a methyl group (-CH3) attached to the indole ring .Physical And Chemical Properties Analysis
5-Amino-2-methylindole is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to light, air, and heat .科学的研究の応用
Antibacterial Properties
5-Methylindole, a derivative of indole and closely related to 5-Amino-2-methylindole, exhibits significant antibacterial properties. It has shown effectiveness against various Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae. Moreover, it can potentiate the effects of aminoglycoside antibiotics, specifically against MRSA and other Gram-positive bacteria, without affecting Gram-negative pathogens like Escherichia coli and Shigella flexneri (Li, Sun, Fu, & Chen, 2022); (Sun, Bian, Li, Lv, Gao, Wang, & Fu, 2020).
Chemical Synthesis and Characterization
5-Amino-2-methylindole is used as a precursor in synthesizing various compounds. For instance, 1-Amino-2-methylindoline, a related compound, reacts with monochloramine to form 5-Amino-2-methylindole and other derivatives. These compounds are characterized through techniques such as microanalysis, UV, GC/MS, IR, and NMR, indicating their diverse applications in chemical research (Peyrot, Elkhatib, Vignalou, Metz, Elomar, & Delalu, 2001).
Application in Corrosion Inhibition
Research has explored the role of 5-amino-2-methylindole derivatives in inhibiting corrosion, particularly in metals like steel. These compounds show potential as corrosion inhibitors in acidic environments, suggesting their utility in industrial applications (Hassan, Abdelghani, & Amin, 2007); (Moretti, Quartarone, Tassan, & Zlngales, 1996).
Pharmaceutical Research
5-Amino-2-methylindole and its derivatives are also explored in pharmaceutical research. They are investigated for their potential as monoamine oxidase inhibitors and for their role in inhibiting eosinophilia, a condition linked to asthma and allergies. These studies highlight the compound's relevance in developing new therapeutic agents (Florvall, Kumar, Ask, Fagervall, Rényi, & Ross, 1986); (Naito, Akahoshi, Takeda, Okada, Kajii, Nishimura, Sugiura, Fukaya, & Kagitani, 1996).
Environmental and Toxicological Studies
Studies have examined the degradation of 5-amino-2-methylindole derivatives in the environment, particularly in wastewater treatment. The ionizing radiation technology has been used to degrade 3-methylindole, a related compound, effectively removing nitrogenous heterocyclic pollutants from wastewater (He, Wang, & Wang, 2022). Moreover, the toxicity and metabolic pathways of these compounds are investigated, as seen in the metabolism and excretion studies of zafirlukast in animals (Savidge, Bui, Birmingham, Morse, & Spreen, 1998).
Safety And Hazards
5-Amino-2-methylindole is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, wearing protective clothing, and ensuring adequate ventilation .
Relevant Papers The search results include references to peer-reviewed papers related to 5-Amino-2-methylindole . One such paper discusses the rational design of novel CYP2A6 inhibitors . Another paper reviews the synthesis of indole derivatives, which includes 5-Amino-2-methylindole .
特性
IUPAC Name |
2-methyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQULCCZIXYRBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370072 | |
| Record name | 5-Amino-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-methylindole | |
CAS RN |
7570-49-2 | |
| Record name | 5-Amino-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Acetylbicyclo[1.1.1]pentane](/img/structure/B160217.png)
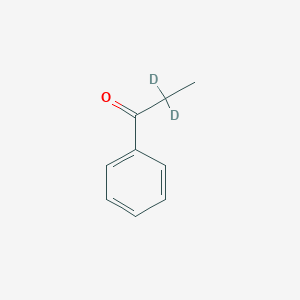
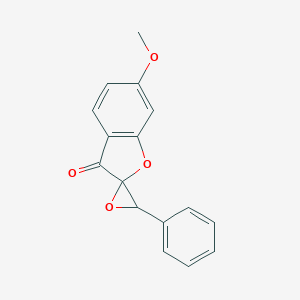
![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)
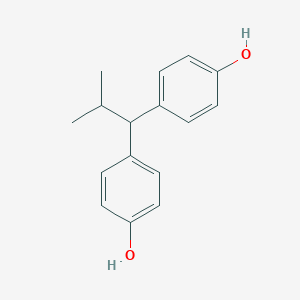
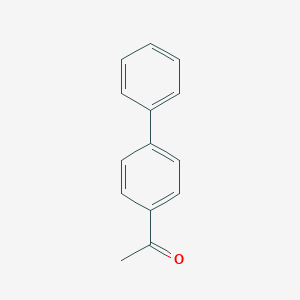
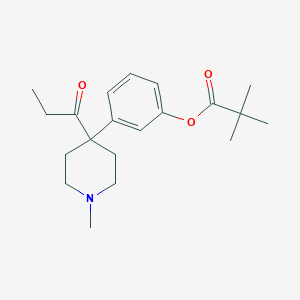
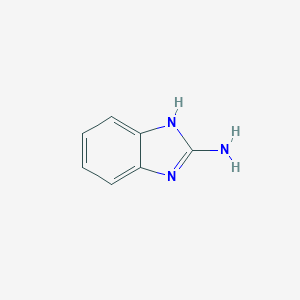
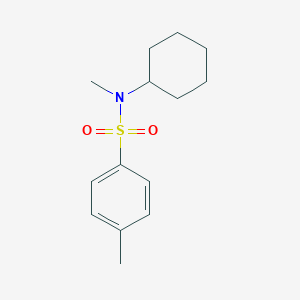
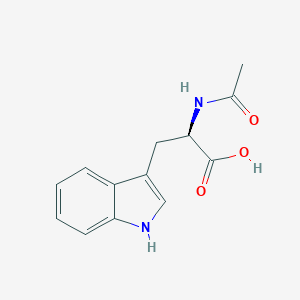
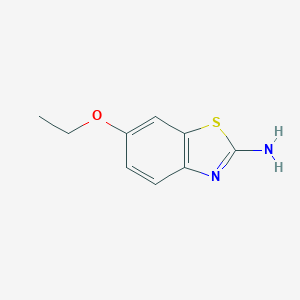
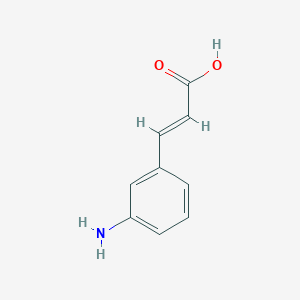
![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)
![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)